molecular formula C16H22N2O2 B2987722 (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone CAS No. 2411265-63-7

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone

Cat. No.: B2987722
CAS No.: 2411265-63-7
M. Wt: 274.364
InChI Key: PUZFDROZNVMCHN-UHFFFAOYSA-N
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Description

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.364 g/mol. This compound features a piperazine ring substituted with a benzyl group and a dimethyl group, as well as an oxirane (epoxide) ring attached to a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone typically involves the reaction of 4-benzyl-2,2-dimethylpiperazine with an epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and subsequent formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxirane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes and result in various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)propanone: Similar structure but with a propanone group instead of a methanone group

Uniqueness

The uniqueness of (4-Benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and oxirane rings allows for diverse interactions with other molecules, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-benzyl-2,2-dimethylpiperazin-1-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2)12-17(10-13-6-4-3-5-7-13)8-9-18(16)15(19)14-11-20-14/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZFDROZNVMCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C2CO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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